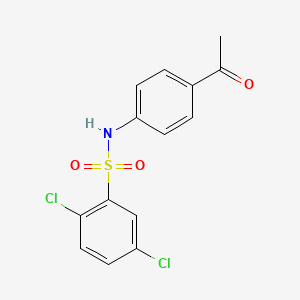

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-2-5-12(6-3-10)17-21(19,20)14-8-11(15)4-7-13(14)16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLJMPPTUWBBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358463 | |

| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-38-7 | |

| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the sulfonamide and dichlorobenzene moieties.

Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted sulfonamides, carboxylic acids, alcohols, and imines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.

Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The compound may also interact with other proteins and pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Chlorine Substitution: The 2,5-dichloro configuration in N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide increases steric and electronic effects compared to non-chlorinated analogs like N-(4-acetylphenyl)benzenesulfonamide. This may influence conformational stability and reactivity in chalcone formation .

- Functional Groups : FH535 shares the 2,5-dichlorobenzenesulfonamide core but features a nitro group at the 4-position of the phenyl ring, enabling β-catenin inhibition and synergistic cytotoxicity in colorectal cancer (CRC) cells .

Cytotoxicity and Therapeutic Potential

- FH535 (5.1) : Demonstrates potent β-catenin inhibition, with synergistic effects observed when combined with NHERF1 PDZ1 inhibitors (e.g., compound 5.3). For example, FH535 reduces CRC cell viability (+Dox IC50 = 8 μM) and enhances apoptosis via ERK1/2 pathway modulation .

- Sulfonamide-Chalcone Hybrids : Derivatives without chlorine substituents (e.g., from N-(4-acetylphenyl)benzenesulfonamide) may exhibit reduced bioactivity due to weaker electron-withdrawing effects and altered conformational dynamics .

Conformational and Crystallographic Differences

- This compound Derivatives : Exhibit Z' > 1 (multiple conformers per unit cell) due to rotational freedom around the sulfonamide bond. This property is critical for crystallographic studies and drug design, as conformational flexibility can modulate target binding .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features rigid intermolecular interactions (e.g., C–H⋯O bonds) that stabilize its crystal lattice, contrasting with the dynamic conformers seen in dichlorobenzenesulfonamide chalcones .

Biological Activity

N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition contexts. This article synthesizes the latest research findings on its biological activity, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorobenzene moiety and an acetylphenyl group. The presence of chlorine substituents enhances its lipophilicity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against human liver cancer cells (HEPG2) and other tumor cell lines (SF-295, HCT-8, MDA-MB-435). The results indicated that the compound exhibited potent cytotoxic effects with IC50 values ranging from 1 to 10 µg/mL depending on the cell line.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HEPG2 | 5.0 | Induction of apoptosis |

| SF-295 | 3.5 | Cell cycle arrest |

| HCT-8 | 7.0 | Mitochondrial depolarization |

| MDA-MB-435 | 4.0 | Caspase activation |

The compound was found to induce apoptosis through mitochondrial pathways by causing depolarization of the mitochondrial membrane and activating caspases .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The sulfonamide moiety in this compound is known to interact with various enzymes. Its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase have been documented.

Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 12.5 |

| Acetylcholinesterase | 9.0 |

The inhibition of α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption .

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide?

The compound is synthesized via Claisen-Schmidt condensation between this compound and aromatic aldehydes (e.g., benzaldehyde or p-nitrobenzaldehyde). The reaction is catalyzed by sodium hydroxide in ethanol (50% m/m) at 343 K for optimized yield. Post-synthesis purification employs recrystallization or column chromatography to isolate pure derivatives .

Q. How is the structural characterization of this compound typically performed?

Single-crystal X-ray diffraction is the gold standard for determining conformational details, including bond angles and torsional flexibility. Complementary techniques include:

Q. What are common reaction pathways for modifying its functional groups?

The acetyl and sulfonamide groups enable:

- Oxidation : Conversion of acetyl to ketone derivatives using KMnO₄ or H₂O₂.

- Substitution : Replacement of chlorine atoms via nucleophilic aromatic substitution (e.g., with methoxide in DMSO).

- Reduction : Hydrogenation of nitro groups (in derivatives) to amines using Pd/C .

Advanced Research Questions

Q. How can conformational variability in its derivatives be analyzed methodologically?

Derivatives exhibit Z’ > 1 (multiple conformers per unit cell), detected via single-crystal X-ray diffraction . Computational modeling using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) refines electronic structure analysis, accounting for exact exchange and correlation energies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity assays may arise from:

- Cell line specificity : Validate activity in multiple models (e.g., colorectal cancer vs. leukemia).

- Synergistic effects : Co-administer with β-catenin inhibitors (e.g., FH535) and quantify apoptosis via IC₅₀ measurements and ERK1/2 phosphorylation profiling .

- Conformational stability : Compare activity of isolated conformers using chromatography-separated derivatives .

Q. How can computational methods predict its electronic properties and reactivity?

DFT-based calculations (e.g., using B3LYP/6-31G* basis sets) model:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions.

- Thermochemical accuracy : Atomization energy deviations <2.4 kcal/mol when including exact-exchange terms .

Q. What experimental designs optimize its derivatives for targeted biological applications?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro, methoxy) on the benzenesulfonamide core.

- Cocrystallization assays : Resolve binding modes with tubulin or NHERF1 using X-ray crystallography.

- In vivo pharmacokinetics : Assess solubility via HPLC-based logP measurements and stability in simulated physiological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.